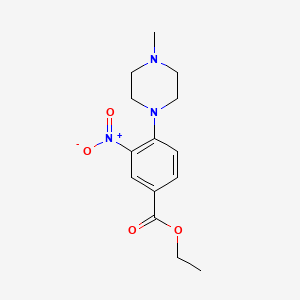

Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate

Description

Chemical Identity and Nomenclature

Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate possesses a well-defined chemical identity characterized by its molecular formula Carbon₁₄Hydrogen₁₉Nitrogen₃Oxygen₄ and molecular weight of 293.318 grams per mole. The compound is registered under multiple Chemical Abstracts Service numbers, including 849351-32-2 and 1000018-71-2, reflecting different registry entries for the same molecular structure. The International Union of Pure and Applied Chemistry name for this compound follows systematic nomenclature conventions, with alternative designations including Ethyl 3-nitro-4-(4-methylpiperazin-1-yl)benzoate.

The compound exhibits several synonymous names that reflect different naming conventions and registry systems. These include this compound, Ethyl 3-nitro-4-(4-methylpiperazin-1-yl)benzoate, and various database-specific identifiers such as DTXSID40650386, MFCD09064902, and AKOS015833384. The Simplified Molecular Input Line Entry System representation is O(CC)C(C1C=CC(=C(C=1)N+[O-])N1CCN(C)CC1)=O, which provides a precise structural description for computational applications.

Physical and chemical properties of this compound have been characterized through various analytical methods. The compound demonstrates a melting point range of 73-74 degrees Celsius, indicating its solid-state stability at room temperature. Structural analysis reveals 21 heavy atoms with a molecular complexity index of 377, reflecting the intricate arrangement of functional groups within the molecule. The compound contains four hydrogen bond acceptors and zero hydrogen bond donors, with five rotatable chemical bonds contributing to its conformational flexibility.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of both nitroaromatic and piperazine chemistry. Nitroaromatic compounds have been recognized as an important class of industrial chemicals since the early development of synthetic organic chemistry, with nitration reactions serving as the primary method for their synthesis. The fundamental nitration process involves the generation of nitronium ions through mixed-acid reactions of sulfuric and nitric acids, followed by electrophilic substitution onto aromatic substrates. This methodology enabled the systematic preparation of nitrobenzene derivatives, including those with complex substitution patterns such as found in this compound.

The development of piperazine-containing pharmaceuticals has followed a parallel trajectory, with piperazine derivatives gaining prominence due to their diverse pharmacological properties. The synthesis of piperazine-containing compounds has evolved significantly, with nucleophilic aromatic substitution reactions becoming a standard approach for introducing piperazine moieties onto aromatic systems. These synthetic methodologies have enabled the preparation of complex molecules that combine nitroaromatic and piperazine functionalities, as exemplified by this compound.

Research into compounds structurally related to this compound has been documented in medicinal chemistry literature, particularly in the context of antiviral drug development. The synthesis and structure-activity relationship studies of biaryl amide derivatives have revealed the importance of piperazine-containing nitroaromatic compounds in achieving desired biological activities. These investigations have contributed to understanding how structural modifications of the core nitrobenzoate framework can influence molecular properties and biological efficacy.

The synthetic approaches to compounds containing both nitroaromatic and piperazine components have been refined through decades of medicinal chemistry research. The preparation of this compound typically involves nucleophilic aromatic substitution reactions where methylpiperazine attacks an appropriate nitroaromatic precursor under controlled conditions. These synthetic methodologies have been optimized to achieve high yields while maintaining product purity and minimizing unwanted side reactions.

Position Within Nitroaromatic and Piperazine-Containing Compounds

This compound occupies a unique position within the chemical space defined by nitroaromatic compounds, representing a sophisticated integration of electron-withdrawing and electron-donating functionalities. Nitroaromatic compounds constitute one of the largest and most important groups of industrial chemicals, characterized by the presence of at least one nitro group attached to an aromatic ring. The strong electronegativity of the nitro group stems from the combined action of two electron-deficient oxygen atoms bonded to a partially positive nitrogen atom, creating a powerful electron-withdrawing effect that significantly influences the electronic properties of the aromatic system.

The electron-withdrawing nature of the nitro group in this compound is partially counterbalanced by the electron-donating properties of the methylpiperazine substituent. This structural arrangement creates a compound with unique electronic characteristics that differ significantly from simple nitroaromatic compounds. The nitro group renders the aromatic ring strongly deactivating toward electrophilic aromatic substitution, with both conjugation and resonance effects resulting in partially positive charges at ortho and para positions. This electronic distribution influences the reactivity and stability of the compound compared to unsubstituted nitroaromatic systems.

Within the piperazine-containing compound class, this compound exemplifies the structural diversity achievable through substitution of the piperazine nitrogen atoms. Piperazine exists as a six-membered ring with two nitrogen atoms in the 1,4-positions, and its derivatives have found extensive application in pharmaceutical chemistry due to their favorable pharmacological properties. The methylpiperazine moiety in this compound contributes basicity characteristic of typical amines, with the pH of piperazine solutions typically ranging from 10.8 to 11.8. The incorporation of methylpiperazine into the nitrobenzoate framework represents a sophisticated approach to modulating both electronic and steric properties of the resulting molecule.

The classification of this compound within pharmaceutical chemistry reflects its potential utility as both a synthetic intermediate and bioactive compound. Piperazine-containing drugs approved by regulatory agencies demonstrate the therapeutic potential of this chemical class, with examples including compounds used for various medical applications. The combination of piperazine and nitroaromatic functionalities in a single molecule provides opportunities for developing compounds with unique biological profiles that leverage the distinct properties of both chemical classes.

| Chemical Class | Key Characteristics | Examples | Relevance to Target Compound |

|---|---|---|---|

| Nitroaromatic Compounds | Electron-withdrawing nitro group, deactivating toward electrophilic substitution | Nitrobenzene, nitrotoluenes | Contains 3-nitrobenzoate core |

| Piperazine Derivatives | Six-membered dinitrogen ring, basic properties | Ciprofloxacin, ziprasidone | Contains 4-methylpiperazin-1-yl substituent |

| Benzoate Esters | Carboxylic acid ester functionality | Ethyl benzoate derivatives | Ethyl ester of substituted benzoic acid |

| Substituted Aromatics | Multiple functional groups on benzene ring | Various pharmaceutical intermediates | Tri-substituted benzene ring system |

The bioreduction potential of nitroaromatic compounds represents another important aspect of their classification and biological activity. The nitro group can undergo reduction under biological conditions, leading to the formation of various reduced intermediates that may exhibit different biological properties compared to the parent nitroaromatic compound. This bioreduction process plays a central role in both the antimicrobial activity and toxicological mechanisms of nitroaromatic drugs, making it an important consideration in the design and evaluation of compounds like this compound.

Properties

IUPAC Name |

ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-3-21-14(18)11-4-5-12(13(10-11)17(19)20)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIZECNQEQRLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650386 | |

| Record name | Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-71-2 | |

| Record name | Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.

Piperazine Substitution: The nitro-substituted ethyl benzoate is then reacted with 4-methylpiperazine to form the desired product. This step often requires the use of a suitable solvent and a catalyst to facilitate the reaction.

Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and efficiency.

Chemical Reactions Analysis

Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Oxidation: The piperazine ring can undergo oxidation reactions, leading to the formation of N-oxide derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, acidic or basic hydrolysis agents, and oxidizing agents such as hydrogen peroxide.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Studies indicate that it can induce apoptosis in tumor cells, particularly through mechanisms involving mitochondrial dysfunction and caspase activation. For example, research has shown that similar compounds can inhibit cancer cell migration and invasion, suggesting a role in preventing metastasis.

Enzyme Inhibition

Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate has been identified as a potential inhibitor of various kinases, including receptor tyrosine kinases involved in cancer progression. This inhibition can affect cellular proliferation and angiogenesis, making it a candidate for further development in cancer therapeutics .

Biochemical Probing

The compound serves as a biochemical probe to study enzyme activities and protein interactions. Its ability to interact with specific biological targets allows researchers to explore cellular pathways and the effects of different treatments on cellular behavior.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The compound demonstrated significant cytotoxicity at concentrations ranging from 30 to 100 nm, leading to reduced cell viability and increased apoptosis rates. The study concluded that the compound's mechanism involves the activation of apoptosis pathways through mitochondrial disruption.

Case Study 2: Kinase Inhibition

In another research effort, this compound was tested against various receptor tyrosine kinases, including VEGFR and EGFR. The results indicated that the compound effectively inhibited these kinases, which are critical in tumor growth and angiogenesis. This suggests potential applications in targeted cancer therapies aimed at these pathways .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety can interact with receptors and enzymes, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of ethyl 3-nitrobenzoate derivatives modified at the 4-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Bioactivity Modulation: The 4-methylpiperazine substituent in the target compound enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to the carbamoylpiperidine analog, which favors crystallinity due to stronger hydrogen bonds . Cyclohexylamine-substituted analogs (e.g., Ethyl 4-(cyclohexylamino)-3-nitrobenzoate) exhibit reduced solubility but improved lipophilicity, making them suitable for membrane-permeable prodrugs .

Synthetic Flexibility :

- Fluorine at the 4-position (Ethyl 4-fluoro-3-nitrobenzoate) enables rapid SNAr reactions with amines, whereas bulkier substituents (e.g., carbamoylpiperidine) require prolonged reaction times .

Pharmacological Relevance: The nitro group in all analogs serves as a hydrogen-bond acceptor, critical for binding to enzyme active sites (e.g., kinases, histamine H4 receptors) . Piperazine derivatives demonstrate superior binding affinity to G-protein-coupled receptors (GPCRs) compared to non-cyclic amines, as observed in histamine H4 antagonist studies .

Biological Activity

Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its pharmacological versatility, and a nitro group that can undergo bioreduction, contributing to its biological effects. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. Key aspects include:

- Bioreduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects on cancer cells and modulation of signaling pathways.

- Piperazine Interaction: The piperazine ring can bind to neurotransmitter receptors or enzymes, influencing their activity and potentially affecting neurotransmission and other biochemical pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies against common pathogens like Escherichia coli and Staphylococcus aureus, the compound showed promising inhibitory effects, indicating potential applications in treating bacterial infections .

Anticancer Properties

The compound's ability to induce cytotoxicity in various cancer cell lines has been investigated. For instance, it has been noted for its effectiveness against specific cancer types by disrupting cellular proliferation pathways. This suggests its potential as a lead compound in the development of new anticancer agents .

Comparative Studies

A comparative analysis with similar compounds reveals distinct biological profiles based on structural variations:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-(4-methylpiperazin-1-yl)benzoate | Lacks nitro group | Lower antimicrobial activity |

| 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid | Contains carboxylic acid | Enhanced solubility but variable activity |

| 4-(4-Methylpiperazin-1-yl)-3-nitrobenzamide | Contains amide group | Different pharmacokinetic properties |

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Antiviral Activity: In a study focused on hepatitis C virus (HCV), derivatives of compounds with similar structures showed significant antiviral properties, suggesting that modifications to the piperazine moiety could enhance efficacy against viral infections .

- Cytotoxicity Evaluation: A systematic evaluation of cytotoxic effects on various cancer cell lines indicated that this compound could induce apoptosis through reactive oxygen species (ROS) generation, leading to cell death .

- Pharmacological Profile: The pharmacological profile indicates that the compound may serve as a scaffold for developing new drugs targeting multiple pathways involved in disease processes, particularly in oncology and infectious diseases .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting ethyl 4-chloro-3-nitrobenzoate with 4-methylpiperazine in the presence of a base (e.g., triethylamine) in anhydrous THF at room temperature. Reaction progress is monitored by TLC, and the product is isolated via ice-water quenching, filtration, and recrystallization from ethanol . Alternative routes may employ microwave-assisted synthesis to reduce reaction times.

Q. How is the compound characterized for structural validation?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester/piperazinyl groups. For example, the ethyl ester group typically appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) in H NMR .

- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., [M+H]) to verify molecular weight (e.g., m/z 336 for CHNO) .

- X-ray Crystallography : Single-crystal analysis to resolve bond lengths, angles, and hydrogen-bonding networks (e.g., triclinic P1 space group, α/β/γ angles ~77–82°) .

Q. What functional groups influence reactivity, and how are they modified?

- Nitro Group : Reduced to an amine using catalytic hydrogenation (H, Pd/C) or sodium dithionite in DMSO for downstream derivatization (e.g., forming benzimidazoles) .

- Ester Group : Hydrolyzed under basic conditions (KOH/EtOH) to yield carboxylic acid derivatives .

- 4-Methylpiperazinyl Group : Acts as a hydrogen-bond acceptor; modifications alter solubility and bioactivity .

Advanced Research Questions

Q. How do hydrogen-bonding patterns impact crystallization, and how are contradictions resolved?

Graph set analysis (e.g., Etter’s rules) and Hirshfeld surface calculations identify dominant interactions (e.g., N–H···O or C–H···O bonds). Contradictions in packing motifs (e.g., polymorphism) are resolved via high-resolution X-ray diffraction (SHELXL refinement) and thermal analysis (DSC/TGA) . For example, triclinic crystals (P1) of the compound exhibit intermolecular N–H···O bonds between the piperazinyl N–H and nitro O atoms, stabilizing the lattice .

Q. What strategies optimize enantiomeric purity in derivatives?

Q. How does the 4-methylpiperazinyl group influence biological activity?

Structure-activity relationship (SAR) studies compare analogs with varied piperazine substituents (e.g., cyclopropylmethyl vs. benzyl groups). For example:

- Antileukemic Activity : Derivatives with 4-methylpiperazine show enhanced caspase-3 activation in HL-60 cells (IC ~4 µM) due to improved membrane permeability .

- Kinase Inhibition : The basic piperazinyl nitrogen facilitates hydrogen bonding with ATP-binding pockets in kinases (e.g., TNIK) .

Q. How are computational methods applied to predict reactivity or binding modes?

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) and calculate electrostatic potential maps to predict nucleophilic attack sites on the nitrobenzoate core.

- Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., tyrosine kinases) using crystal structures from the PDB (e.g., 4R3Q) .

- MD Simulations : Assess stability of protein-ligand complexes (e.g., RMSD <2 Å over 100 ns) .

Q. How are analytical contradictions addressed (e.g., NMR vs. XRD data)?

Discrepancies between solution (NMR) and solid-state (XRD) structures arise from conformational flexibility. Strategies include:

- Variable-Temperature NMR : Detect rotamers (e.g., ester group rotation barriers).

- NOESY/ROESY : Identify through-space correlations to validate dominant conformers.

- Periodic DFT : Compare calculated XRD patterns (CASTEP) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.